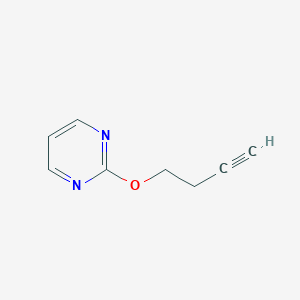
2-(But-3-yn-1-yloxy)pyrimidine
Übersicht
Beschreibung
2-(But-3-yn-1-yloxy)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have indicated that pyrimidine derivatives, including 2-(But-3-yn-1-yloxy)pyrimidine, exhibit notable antiviral properties. For instance, derivatives with similar structures have shown effectiveness against various viral infections through mechanisms that inhibit viral replication. A study highlighted the iterative design process that improved antiviral activity significantly, suggesting that modifications to the pyrimidine scaffold can lead to enhanced efficacy against viruses such as measles .
Anticancer Properties
Pyrimidine derivatives are well-documented for their anticancer activities. Research has shown that compounds containing a pyrimidine ring can inhibit key enzymes involved in cancer cell proliferation. For example, bis-pyrrolo[2,3-d]pyrimidines have demonstrated potent antiproliferative effects against several cancer cell lines, including lung and pancreatic cancers . The introduction of substituents like the butynyl group may further enhance these properties by increasing binding affinity to target proteins involved in tumor growth.
Antimicrobial Effects
The antimicrobial potential of pyrimidines has been explored extensively. Compounds similar to this compound have shown activity against various bacterial strains, making them candidates for developing new antibiotics . Their mechanism often involves disrupting bacterial protein synthesis or inhibiting key metabolic pathways.
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods, including:
- Sonogashira Coupling : This method utilizes palladium-catalyzed coupling reactions to form carbon-carbon bonds between a halogenated pyrimidine and an alkyne, facilitating the introduction of the butynyl moiety.
- Nucleophilic Substitution : The reaction of appropriate pyrimidine derivatives with alkoxy groups can yield the desired compound efficiently.
Case Studies
Eigenschaften
CAS-Nummer |
111097-47-3 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2-but-3-ynoxypyrimidine |
InChI |
InChI=1S/C8H8N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h1,4-6H,3,7H2 |
InChI-Schlüssel |
MQNQKDMXJFRITO-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=NC=CC=N1 |
Kanonische SMILES |
C#CCCOC1=NC=CC=N1 |
Synonyme |
Pyrimidine, 2-(3-butynyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














